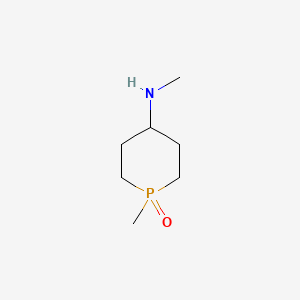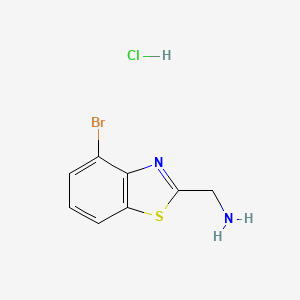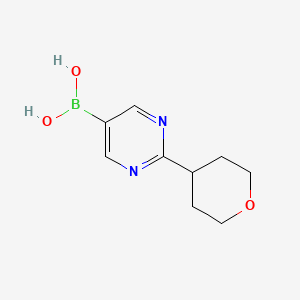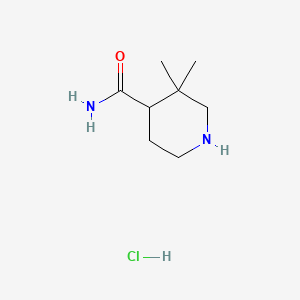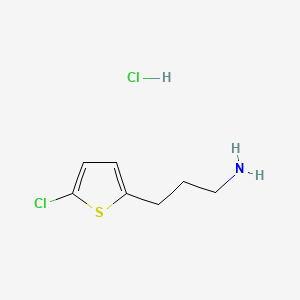
5-(aminomethyl)-N-methyl-N-(pyridin-4-yl)furan-2-carboxamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(aminomethyl)-N-methyl-N-(pyridin-4-yl)furan-2-carboxamide dihydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a pyridine ring, and an aminomethyl group, making it a versatile molecule for chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-N-methyl-N-(pyridin-4-yl)furan-2-carboxamide dihydrochloride typically involves multiple steps, starting with the preparation of the furan-2-carboxamide core. The aminomethyl group is introduced through a nucleophilic substitution reaction, while the pyridine ring is incorporated via a coupling reaction. The final product is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-(aminomethyl)-N-methyl-N-(pyridin-4-yl)furan-2-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the pyridine ring can produce piperidine derivatives.
Aplicaciones Científicas De Investigación
5-(aminomethyl)-N-methyl-N-(pyridin-4-yl)furan-2-carboxamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(aminomethyl)-N-methyl-N-(pyridin-4-yl)furan-2-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the furan and pyridine rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)-5-(trifluoromethyl)phenyl)-5-(pyridin-4-yl)furan-2-carboxamide: This compound shares a similar furan-2-carboxamide core but has different substituents, leading to distinct chemical and biological properties.
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: This compound contains a furan ring and a pyridine ring, similar to 5-(aminomethyl)-N-methyl-N-(pyridin-4-yl)furan-2-carboxamide dihydrochloride, but with a thiazole ring instead of an aminomethyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H15Cl2N3O2 |
|---|---|
Peso molecular |
304.17 g/mol |
Nombre IUPAC |
5-(aminomethyl)-N-methyl-N-pyridin-4-ylfuran-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C12H13N3O2.2ClH/c1-15(9-4-6-14-7-5-9)12(16)11-3-2-10(8-13)17-11;;/h2-7H,8,13H2,1H3;2*1H |
Clave InChI |
HNPVMZFQNXKEBT-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=NC=C1)C(=O)C2=CC=C(O2)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


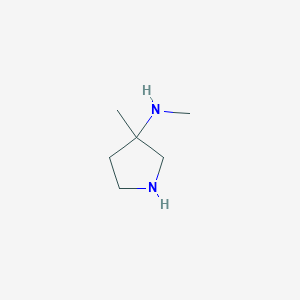
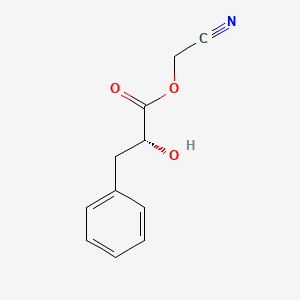
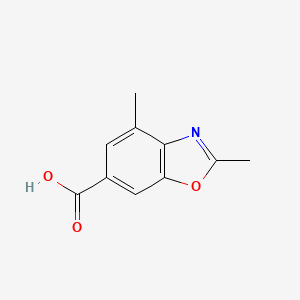
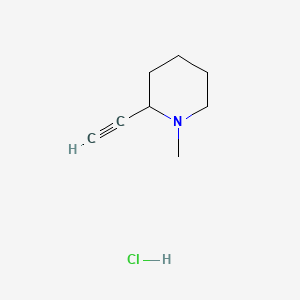
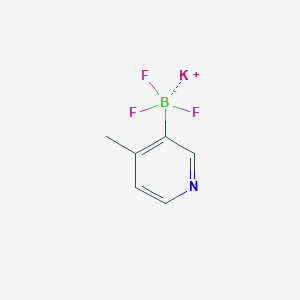


![(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13467948.png)
